

Filiformine: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

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Compound of Interest

Compound Name: *Filiformine*

Cat. No.: *B15588784*

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Abstract

Filiformine, a brominated sesquiterpene isolated from marine red algae of the *Laurencia* genus, presents a unique chemical scaffold with notable biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of **filiformine**. Detailed experimental methodologies for its isolation, characterization, and biological evaluation are presented, supported by quantitative data and visual representations of experimental workflows. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of **filiformine** and other marine natural products.

Chemical Structure and Physicochemical Properties

Filiformine is a sesquiterpenoid characterized by a unique tricyclic ether skeleton containing a bromine atom. Its chemical identity has been rigorously established through various spectroscopic techniques and confirmed by single-crystal X-ray diffraction.

Table 1: Chemical and Physical Properties of **Filiformine**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₉ BrO	[1]
Molecular Weight	295.21 g/mol	[1]
CAS Number	62311-75-5	[1]
IUPAC Name	(1R,4S,7R,8R)-1-bromo-4,8,12,12-tetramethyl-9-oxatricyclo[6.3.1.0 ^{2,7}]dodeca-2,5-diene	[1]
Melting Point	86.4-87.3 °C	[2]
Optical Rotation	[α] _D -20.0° (c = 1, CHCl ₃)	[2]
Appearance	Crystalline solid	
Solubility	Soluble in chloroform, ethyl acetate, and other organic solvents.	

Spectroscopic Data:

Detailed spectroscopic data is crucial for the unambiguous identification of **filiformine**. The following tables summarize the key NMR and mass spectrometry data as reported in the literature.

Table 2: ¹H NMR Spectral Data of **Filiformine** (CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data to be populated from primary literature (e.g., Kazlauskas et al., 1976)			

Table 3: ¹³C NMR Spectral Data of **Filiformine** (CDCl₃)

Chemical Shift (δ) ppm	Assignment
Data to be populated from primary literature (e.g., Kazlauskas et al., 1976)	

Table 4: Mass Spectrometry Data of **Filiformine**

m/z	Relative Intensity (%)	Assignment
Data to be populated from primary literature (e.g., Kazlauskas et al., 1976)		

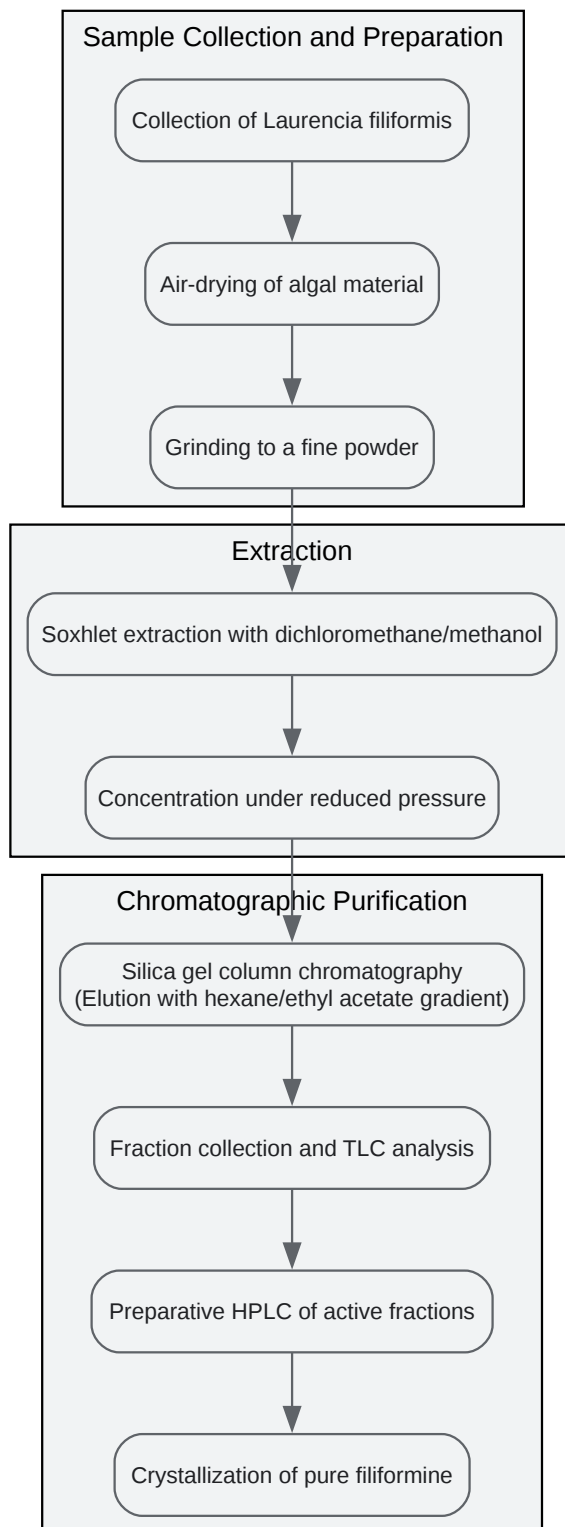
Natural Occurrence and Isolation

Filiformine is a natural product primarily isolated from marine red algae of the genus *Laurencia*, particularly *Laurencia filiformis*.^[2] The isolation of **filiformine** from its natural source involves a multi-step process of extraction and chromatographic purification.

Experimental Protocol: Isolation and Purification of Filiformine

The following protocol is a generalized procedure based on established methods for the isolation of sesquiterpenes from *Laurencia* species.

Workflow for the Isolation of Filiformine



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Figure 1: Generalized workflow for the isolation and purification of **filiformine**.

- **Collection and Preparation:** Fresh specimens of *Laurencia filiformis* are collected and thoroughly cleaned to remove epiphytes and debris. The algal material is then air-dried or freeze-dried and ground into a fine powder.
- **Extraction:** The powdered alga is subjected to exhaustive extraction using a suitable solvent system, typically a mixture of dichloromethane and methanol, often employing a Soxhlet apparatus.
- **Solvent Partitioning and Concentration:** The crude extract is concentrated under reduced pressure.
- **Chromatographic Purification:** The concentrated extract is subjected to multiple steps of chromatography for purification.
 - **Silica Gel Column Chromatography:** The crude extract is first fractionated on a silica gel column using a gradient elution system, commonly hexane and ethyl acetate.
 - **Thin-Layer Chromatography (TLC):** Fractions are monitored by TLC to identify those containing **filiformine**.
 - **High-Performance Liquid Chromatography (HPLC):** Fractions enriched with **filiformine** are further purified by preparative HPLC, often on a reversed-phase column, to yield the pure compound.
- **Crystallization:** The purified **filiformine** is crystallized from a suitable solvent to obtain a crystalline solid.

Biological Activities and Pharmacological Properties

Filiformine has demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.

Cytotoxic Activity

Filiformine has been reported to exhibit cytotoxic activity against murine leukemia (P388) and monkey kidney fibroblast (BSC-1) cell lines.[3]

Table 5: Cytotoxic Activity of **Filiformine**

Cell Line	IC ₅₀ (µg/mL)
P388 (Murine Leukemia)	Data to be populated from primary literature
BSC-1 (Monkey Kidney Fibroblast)	Data to be populated from primary literature

Antimicrobial Activity

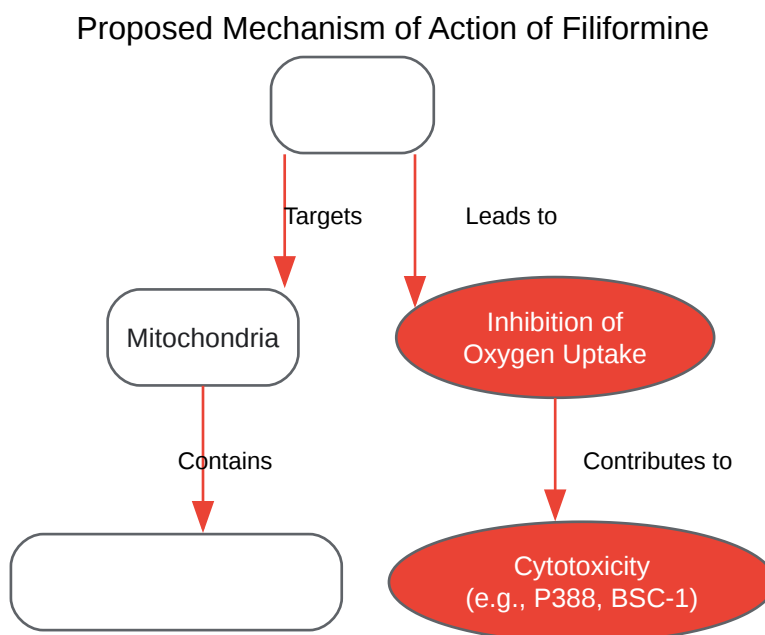
Filiformine has shown antimicrobial activity against a spectrum of microorganisms, including Gram-positive bacteria and fungi.[3]

Table 6: Antimicrobial Activity of **Filiformine** (Minimum Inhibitory Concentration - MIC)

Microorganism	MIC (µg/mL)
Bacillus subtilis	Data to be populated from primary literature
Trichophyton mentagrophytes	Data to be populated from primary literature
Candida albicans	Data to be populated from primary literature

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of **filiformine** are not fully elucidated. However, preliminary studies suggest that it may exert its effects through the disruption of mitochondrial function. **Filiformine** has been shown to inhibit oxygen uptake in isolated rat liver mitochondria, indicating a potential interference with the electron transport chain and oxidative phosphorylation.[3]



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Figure 2: Postulated mechanism of **filiformine**'s cytotoxic action via mitochondrial inhibition.

Experimental Protocols for Biological Assays

Standardized protocols are essential for the reproducible evaluation of the biological activities of natural products like **filiformine**.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic potential of compounds.

- **Cell Seeding:** Cancer cell lines (e.g., P388, BSC-1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with serial dilutions of **filiformine** (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

- Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., *Bacillus subtilis*, *Candida albicans*) is prepared in a suitable broth medium.
- Serial Dilution: **Filiformine** is serially diluted in the broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.
- Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
- MIC Determination: The MIC is determined as the lowest concentration of **filiformine** that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Filiformine, a halogenated sesquiterpene from *Laurencia* algae, exhibits promising cytotoxic and antimicrobial properties. Its unique chemical structure and biological activity profile make it an interesting candidate for further investigation in the context of drug discovery. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by **filiformine** to better understand its mechanism of action. Further studies are also warranted to explore its in vivo efficacy and safety profile, which will be crucial for assessing its therapeutic potential. The development of synthetic routes to **filiformine** and its analogs could

also open up new avenues for structure-activity relationship studies and the optimization of its biological activities.

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